Synthetic Utility in Prasugrel Intermediate Preparation: A Key Synthetic Step
A patented process for the preparation of Prasugrel hydrobromide utilizes 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone (III) as the key intermediate formed via bromination of compound (II), 1-cyclopropyl-2-(2-fluorophenyl)ethanone [1]. This specific bromination step is essential for introducing the necessary α-bromo ketone functionality, which is absent in the precursor (II) [2]. The method employs a hydrobromic acid/hydrogen peroxide system in an organic solvent, demonstrating a clear, scalable path from the comparator molecule (II) to the target compound.
| Evidence Dimension | Reaction Feasibility and Step Completion for Prasugrel Synthesis |
|---|---|
| Target Compound Data | Formed as product (III) in the bromination step. |
| Comparator Or Baseline | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (II) is the starting material. |
| Quantified Difference | The target compound contains an α-bromo group (C-Br bond), which is absent in the comparator. This structural difference is essential for subsequent reactions. |
| Conditions | Bromination using HBr and H2O2 in a water-miscible organic solvent (e.g., ethanol, dioxane). |
Why This Matters
This evidence confirms that the compound is an indispensable intermediate in a validated industrial route to a high-value pharmaceutical (Prasugrel), distinguishing it from its non-brominated analog which cannot serve the same function.
- [1] CN Patent CN103524530A. (2014). Prasugrel hydrobromide and preparation method thereof. Guangdong Bangmin Pharma. View Source
- [2] PubChem. (2025). 1-Cyclopropyl-2-(2-fluorophenyl)ethanone. Compound Summary for CID 15289941. National Center for Biotechnology Information. View Source
